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Technical Support Center: Chrysosporium
merdarium Cultures
This guide provides researchers, scientists, and drug development professionals with detailed

troubleshooting protocols and frequently asked questions (FAQs) for managing microbial

contamination in Chrysosporium merdarium cultures.

Frequently Asked Questions (FAQs)
Q1: What are the common signs of microbial contamination in my Chrysosporium merdarium

culture?

A1: Microbial contamination can manifest in several ways. Common indicators include:

Visual Changes in the Medium: Bacterial contamination can cause the culture medium to

become cloudy or turbid.[1][2] You might also observe a change in the medium's color, often

turning yellowish, which can indicate a pH shift due to bacterial metabolism.[2][3] Fungal

contaminants may appear as distinct filamentous colonies on the surface of the medium.[3]

Microscopic Examination: Under a microscope, you may see small, motile objects, which are

characteristic of bacteria, or the budding of yeast cells.

Unusual Growth Patterns: The presence of white or light-yellow mucoid colonies is a

common sign of bacterial contamination on solid media.
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Q2: What are the primary sources of contamination in fungal cultures?

A2: Contamination can originate from various sources, including the laboratory environment,

personnel, and reagents. Key sources include:

Airborne Microorganisms: Unfiltered air can introduce bacteria and fungal spores.

Improper Aseptic Technique: Failure to properly sterilize equipment, media, and work

surfaces is a major cause of contamination.

Contaminated Reagents: Media, water, and sera can be sources of contamination if not

properly sterilized or handled.

Laboratory Personnel: Microorganisms can be introduced from a researcher's skin, clothing,

or breath.

Q3: How can I distinguish between bacterial and fungal cross-contamination?

A3: Differentiating between bacterial and other fungal contaminants can typically be done

through visual and microscopic examination.

Bacteria: Often form slimy or glistening colonies and can make liquid cultures appear

uniformly turbid. Under a microscope, they appear as very small, distinct shapes (cocci or

rods).

Fungi (Yeast/Mold): Yeasts will appear as budding cells under the microscope. Molds will

form filamentous structures (hyphae) that are visible to the naked eye as fuzzy colonies and

can be confirmed with a microscope.

Q4: Is it always necessary to discard a contaminated culture?

A4: While discarding the culture is the safest way to prevent the spread of contamination, it

may be possible to rescue an irreplaceable culture. Several methods, including the use of

antimicrobial agents and physical separation techniques, can be employed to eliminate

contaminants. However, the success of these methods is not always guaranteed.
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Guide 1: Dealing with Bacterial Contamination
If you suspect bacterial contamination in your Chrysosporium merdarium culture, follow these

steps:

Step 1: Identification and Confirmation

Visual Inspection: Look for cloudy growth in liquid cultures or shiny, mucoid colonies on solid

media.

Microscopic Examination: Prepare a wet mount from the suspect culture and examine it

under a light microscope. Look for small, motile cells, which are indicative of bacteria.

Gram Staining: To further characterize the bacteria (Gram-positive or Gram-negative),

perform a Gram stain on a sample from the contaminated culture. This can help in selecting

an appropriate antibiotic.

Step 2: Elimination of Bacteria

You have two primary approaches to eliminate bacterial contamination: chemical treatment or

physical separation.

Option A: Antibiotic Treatment

Select an Antibiotic: Choose a broad-spectrum antibiotic or a combination of antibiotics.

Common choices for fungal cultures include chloramphenicol, gentamicin, streptomycin, and

penicillin.

Prepare Antibiotic Stock: Prepare a stock solution of the chosen antibiotic(s) and sterilize it

by filtration.

Treat the Culture: Add the antibiotic to the culture medium at the recommended working

concentration (see Table 1).

Subculture: Transfer a small piece of the Chrysosporium merdarium mycelium from the

treated culture to a fresh plate containing the same concentration of antibiotics.
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Monitor: Incubate the new culture and monitor for any signs of bacterial regrowth. It may be

necessary to perform several rounds of subculturing on antibiotic-containing media.

Option B: Physical Separation (Cabin-Sequestering Method)

This method is useful when antibiotics are ineffective or undesirable. It physically separates the

growing fungal hyphae from the non-motile bacteria.

Prepare the Plate: On a fresh solid medium plate, excavate a small, 3-5 mm round or square

hole (the "cabin").

Inoculate: Place a small piece of the contaminated fungal culture into the cabin.

Cover: Aseptically place a sterile coverslip over the cabin, pressing gently to ensure it is in

close contact with the agar surface.

Incubate: Incubate the plate at the optimal temperature for Chrysosporium merdarium (e.g.,

24°C) for 7-10 days.

Isolate Pure Mycelium: The fungal hyphae will grow out from under the edges of the

coverslip, while the bacteria will be trapped within the cabin.

Subculture: Transfer the newly grown, bacteria-free fungal hyphae to a fresh culture plate.

Guide 2: Managing Fungal Cross-Contamination
If your Chrysosporium merdarium culture is contaminated with another fungus (mold or yeast),

the following steps can be taken:

Step 1: Identification

Visual Inspection: Look for colonies with different morphologies (color, texture) from your

Chrysosporium merdarium culture.

Microscopic Examination: Examine the contaminant's spores and hyphal structures under a

microscope to confirm it is a fungus and to note its characteristics, which may differ from C.

merdarium.
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Step 2: Elimination

Hyphal Tipping: Under a dissecting microscope, carefully pick a single hyphal tip from the

edge of a Chrysosporium merdarium colony that is growing away from the contaminant.

Transfer this tip to a new agar plate. This process may need to be repeated several times.

Antifungal Agents: As a last resort, you can use an antifungal agent. However, these can

also inhibit the growth of your Chrysosporium merdarium. Use the lowest effective

concentration. Common options include Amphotericin B and Nystatin (see Table 1).

Data Presentation
Table 1: Commonly Used Antimicrobial Agents for Fungal Cultures
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Agent Target Organism
Typical Working
Concentration

Notes

Chloramphenicol
Bacteria (Broad

Spectrum)
50 mg/L

Effective against both

Gram-positive and

Gram-negative

bacteria.

Gentamicin
Bacteria (Primarily

Gram-negative)

Varies; often used in

combination

Can be used to

suppress bacterial

growth.

Penicillin G
Bacteria (Primarily

Gram-positive)

Varies; often used in

combination

Often used with

streptomycin for

broader coverage.

Streptomycin
Bacteria (Broad

Spectrum)

Varies; often used in

combination

Can be added to

fungal media to inhibit

bacteria.

Ampicillin
Bacteria (Broad

Spectrum)
Varies

Can be used in

antibiotic cocktails.

Amphotericin B Fungi and Yeast 0.25 - 2.5 µg/mL

Can be toxic to

eukaryotic cells; use

with caution. Stable

for 3 days at 37°C.

Nystatin Fungi and Yeast 100 - 250 U/mL

Less toxic than

Amphotericin B.

Appears as small

crystals in the

medium.

Experimental Protocols
Protocol 1: Cabin-Sequestering (CS) Method for
Bacterial Removal
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This protocol is adapted from a method developed for removing bacterial contamination from

fungal cultures.

Materials:

Bacterially contaminated Chrysosporium merdarium culture on a solid medium plate.

Fresh solid medium plates (e.g., Potato Dextrose Agar).

Sterile scalpel or cork borer (3-5 mm diameter).

Sterile coverslips.

Sterile inoculation needle or loop.

Sterile forceps.

Procedure:

Using a sterile scalpel or cork borer, create a 3-5 mm wide and deep hole ("cabin") in the

center of a fresh agar plate.

With a sterile inoculation needle, pick a small piece of the contaminated fungal mycelium and

place it inside the cabin.

Using sterile forceps, carefully place a sterile coverslip over the cabin. Press down gently to

ensure the coverslip makes firm contact with the agar surface, avoiding air bubbles.

Seal the plate with parafilm and incubate at 24°C for 7-10 days.

Monitor the plate regularly. Chrysosporium merdarium hyphae should grow out from the

edges of the coverslip, while the bacteria remain trapped within the cabin.

Once sufficient fungal growth is observed outside the coverslip, use a sterile needle to

transfer the new, clean hyphae to a fresh agar plate.

Incubate the new plate and confirm that it is free from bacterial contamination.
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Protocol 2: General Test for Microbial Contamination
This protocol can be used to confirm the presence of low-level bacterial or fungal

contamination.

Materials:

Culture to be tested.

Aerobic nutrient broth (e.g., Tryptone Soy Broth).

Anaerobic nutrient broth (e.g., Thioglycollate Medium).

Sterile pipettes.

Incubators set at 22°C and 32°C.

Procedure:

Culture the Chrysosporium merdarium for at least two passages on antibiotic-free medium.

Label two tubes of aerobic broth and two tubes of anaerobic broth for your sample.

In a sterile environment, inoculate each of the four tubes with 1.5 mL of a suspension of your

culture. If growing on solid media, scrape some cells into a small amount of sterile saline to

create a suspension.

Incubate one set of aerobic and anaerobic tubes at 32°C and the other set at 22°C.

Examine the broths for any signs of turbidity (cloudiness) on days 3, 7, and 14.

Turbidity in the broth indicates the presence of microbial contamination. Clear broth suggests

the culture is clean.

Visualizations
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Phase 1: Initial Observation

Phase 2: Microscopic Examination

Phase 3: Confirmation & Action

Suspected Contamination in
Chrysosporium merdarium Culture

Visual Inspection
(Turbidity, Color Change, Foreign Colonies)

Prepare Wet Mount

Light Microscopy

Observe for Bacteria (motile rods/cocci)
or Fungi (yeast, foreign hyphae)

Contamination Confirmed?

Bacterial Contamination

 Yes 

Fungal Contamination

 Yes 

Continue Monitoring Culture

 No 

Proceed to Troubleshooting Guide 1 Proceed to Troubleshooting Guide 2

Click to download full resolution via product page

Caption: Workflow for identifying microbial contamination.
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Start:
Contaminated Culture

1. Excavate a 3-5 mm 'cabin'
in a fresh agar plate

2. Inoculate the cabin with
a piece of contaminated mycelium

3. Cover the cabin with
a sterile coverslip

4. Incubate for 7-10 days
at 24°C

Fungal hyphae grow out from
under the coverslip

Bacteria are trapped
inside the cabin

5. Aseptically transfer new hyphae
from outside the coverslip

6. Inoculate a fresh plate

Result:
Pure C. merdarium Culture

Click to download full resolution via product page

Caption: Cabin-Sequestering method for bacterial removal.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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